molecular formula C23H30O3 B563732 Etretinat-d3 CAS No. 1185237-13-1

Etretinat-d3

Katalognummer: B563732
CAS-Nummer: 1185237-13-1
Molekulargewicht: 357.508
InChI-Schlüssel: HQMNCQVAMBCHCO-ISBRFZOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etretinate-d3 is the deuterium labeled Etretinate . Etretinate (Ro 10-9359) is a second-generation retinoid that has the potential for severe psoriasis research .


Molecular Structure Analysis

Etretinate-d3 has a molecular weight of 357.50 and a molecular formula of C23H27D3O3 . It is a deuterium-labeled version of Etretinate .


Chemical Reactions Analysis

The long-term stability of several Vitamin D3 metabolites, which are structurally similar to Etretinate-d3, was investigated after 1 and 3 months of storage at -20 °C . Five Vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .


Physical and Chemical Properties Analysis

Etretinate, the non-deuterium labeled version of Etretinate-d3, belongs to the class of synthetic aromatic retinoids . The lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of Etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group .

Wissenschaftliche Forschungsanwendungen

Prävention und Behandlung von Hautkrebs

Retinoide, einschließlich Etretinat-d3, sind natürliche und synthetische Vitamin-A-Derivate, die zur Prävention und Behandlung von nicht-melanotischen Hautkrebs (NMSC) wirksam sind. Diese Verbindungen regulieren verschiedene biologische Prozesse in der Haut, darunter Proliferation, Differenzierung, Angiogenese und Immunregulation .

Behandlung von Mycosis fungoides

This compound wurde zur Behandlung von Mycosis fungoides (MF), einer Form des kutanen T-Zell-Lymphoms, untersucht. Studien haben gezeigt, dass die this compound-Therapie, sowohl als Monotherapie als auch in Kombination mit Elektronenstrahltherapie, eine Wirksamkeit bei der Behandlung von MF zeigte .

Behandlung von Psoriasis

This compound ist ein synthetisches Retinoid, das sich als wirksam bei verschiedenen Arten von Psoriasis erwiesen hat, einschließlich schwerer, hartnäckiger Plaque-Psoriasis sowie erythrodermischer und generalisierter pustulöser Psoriasis .

Anti-Falten-Mittel

Vitamin A und seine Derivate, einschließlich this compound, gehören zu den wirksamsten Stoffen, die den Alterungsprozess verlangsamen. Sie fördern die Proliferation von Keratinozyten, stärken die Schutzfunktion der Epidermis, hemmen den transepidermalen Wasserverlust, schützen Kollagen vor Abbau und hemmen die Aktivität von Metalloproteinasen .

Regulation der Zell-Apoptose

Retinoide, einschließlich this compound, regulieren die Zell-Apoptose, Differenzierung und Proliferation. Diese Verbindungen können an die entsprechenden Kernrezeptoren binden und diese aktivieren und die Transkription relevanter Gene induzieren .

Behandlung von Akne

Retinoide werden in der Kosmetik häufig als starkes dermatologisches Mittel zur Behandlung von Akne eingesetzt. Sie haben sich als wirksam bei der Reduzierung von Entzündungen und der Anzahl von Akne-Läsionen erwiesen .

Wirkmechanismus

Target of Action

Etretinate-d3, a deuterium-labeled form of Etretinate, is a synthetic aromatic retinoid . The primary targets of Etretinate-d3 are the retinoic acid receptors . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . Like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes . It is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

Etretinate-d3, like other retinoids, is involved in various biochemical pathways. It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . The effects of retinoids are mediated through binding to and activation of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR), which regulate cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Etretinate-d3 is extensively metabolized, and only traces of the unchanged drug are eliminated in urine . The terminal elimination half-life of Etretinate after long-term treatment is up to 120 days . The systemic availability of Etretinate-d3 varies significantly among individuals, ranging from 15% to 90% .

Result of Action

The active metabolite responsible for Etretinate-d3’s effects, acitretin, is a retinoid . Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis . It therefore reduces the thickening of the skin, plaque formation, and scaling .

Action Environment

The action of Etretinate-d3 can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety and Hazards

Etretinate-d3 is classified as a skin irritant (Category 2), eye irritant (Category 2), and reproductive toxin (Category 1A) . It is also hazardous to the aquatic environment, both short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) .

Zukünftige Richtungen

Retinoids, including Etretinate, have been increasingly used for topical and systemic treatment of psoriasis and other hyperkeratotic and parakeratotic skin disorders . Current retinoid research targets the development of receptor-selective retinoids for tailoring and/or improving their therapeutic profile .

Biochemische Analyse

Biochemical Properties

Etretinate-d3, like its parent compound Etretinate, is expected to interact with various biomolecules in the body. It is thought to bind to retinoic acid receptors, which are nuclear receptors involved in regulating gene expression . This interaction can influence various biochemical reactions in the body.

Cellular Effects

Etretinate-d3 is believed to have significant effects on cellular processes. The active metabolite responsible for Etretinate’s effects, acitretin, is a retinoid that works by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . Therefore, Etretinate-d3 may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Etretinate, has a long elimination half-life . This suggests that Etretinate-d3 may also have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the parent compound, Etretinate, can cause dose-dependent mucocutaneous toxicity . Therefore, it is possible that Etretinate-d3 could also exhibit dosage-dependent effects.

Metabolic Pathways

Etretinate-d3 is likely to be involved in similar metabolic pathways as Etretinate. Etretinate is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Therefore, Etretinate-d3 may also interact with various enzymes or cofactors in these metabolic pathways.

Transport and Distribution

It is known that retinoid concentrations in skin are rather low in contrast to subcutaneous fat tissue . This suggests that Etretinate-d3 may also be transported and distributed in a similar manner.

Eigenschaften

IUPAC Name

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-ISBRFZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.